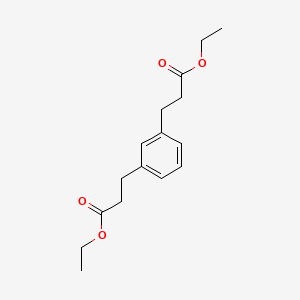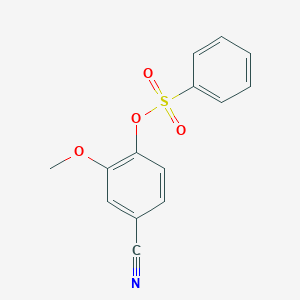
(4-cyano-2-methoxyphenyl) benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-cyano-2-methoxyphenyl) benzenesulfonate is an organic compound that features a cyano group, a methoxy group, and a benzenesulfonate group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyano-2-methoxyphenyl) benzenesulfonate typically involves the reaction of 4-cyano-2-methoxybenzenesulfonyl chloride with suitable nucleophiles. One common method involves the use of dimethylformamide (DMF) as a solvent and a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate the reaction . The reaction is carried out under nitrogen atmosphere to prevent oxidation and moisture interference. The mixture is then warmed to around 50°C to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4-cyano-2-methoxyphenyl) benzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing cyano group.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation reactions can produce aldehydes or acids.
Scientific Research Applications
(4-cyano-2-methoxyphenyl) benzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-cyano-2-methoxyphenyl) benzenesulfonate involves its interaction with various molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy group can undergo oxidation, leading to the formation of reactive intermediates. These interactions can modulate biological pathways and chemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Cyano-2-methoxybenzenesulfonyl Chloride: Similar in structure but with a chloride group instead of a benzenesulfonate group.
4-Cyano-2-methoxyphenyl benzoate: Similar but with a benzoate group instead of a benzenesulfonate group.
Uniqueness
Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C14H11NO4S |
|---|---|
Molecular Weight |
289.31 g/mol |
IUPAC Name |
(4-cyano-2-methoxyphenyl) benzenesulfonate |
InChI |
InChI=1S/C14H11NO4S/c1-18-14-9-11(10-15)7-8-13(14)19-20(16,17)12-5-3-2-4-6-12/h2-9H,1H3 |
InChI Key |
NVCBLYSEKYSFRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


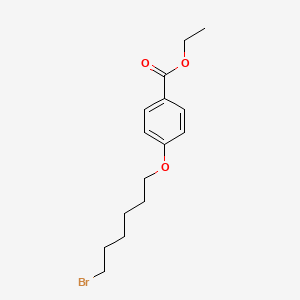
![3-[(3-Methylpentan-3-yl)amino]propane-1-sulfonic acid](/img/structure/B8623123.png)
![1,4-Dioxaspiro[4.4]nonane-7-acetaldehyde](/img/structure/B8623133.png)
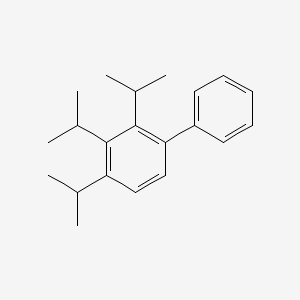
![4-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8623152.png)
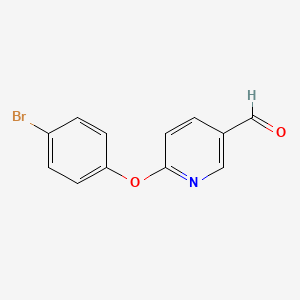
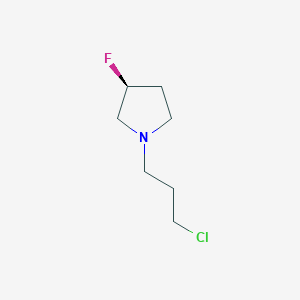
![2-[(4-Chlorophenyl)sulfanyl]ethyl cyclopropanecarboxylate](/img/structure/B8623175.png)
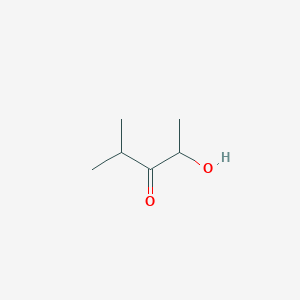

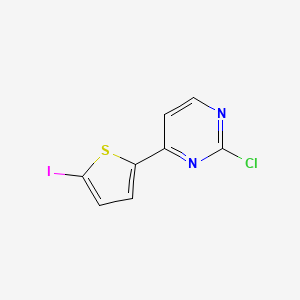
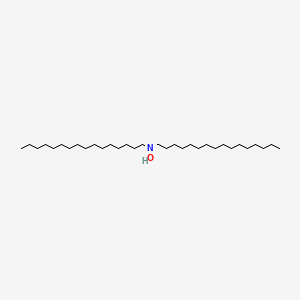
![N-(1H-Pyrrolo[2,3-c]pyridin-7-yl)acetamide](/img/structure/B8623198.png)
